An In-depth Technical Guide to the Synthesis and Characterization of 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene)
An In-depth Technical Guide to the Synthesis and Characterization of 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the brominated flame retardant, 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene). This document delves into a detailed, scientifically-grounded hypothetical synthetic pathway, including the preparation of key intermediates. Furthermore, it outlines the essential analytical techniques for the structural elucidation and purity assessment of the final compound, supported by predicted spectral data based on analogous structures. This guide is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and toxicology, as well as professionals involved in the development and analysis of flame retardant materials.
Introduction
1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) is a complex organobromine compound belonging to the class of brominated flame retardants (BFRs). Its molecular structure, characterized by a central sulfonylbis(dibromobenzene) core and two 2,3-dibromopropoxy side chains, imparts significant fire-retardant properties to various polymeric materials. The high bromine content and the presence of both aromatic and aliphatic bromine atoms contribute to its efficacy in interrupting the combustion cycle in both the gas and solid phases. Understanding the synthesis and thorough characterization of this molecule is paramount for its potential application, as well as for toxicological and environmental assessment.
Synthetic Pathway: A Three-Step Approach
The synthesis of 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene) can be logically approached through a three-step sequence, commencing with the formation of a hydroxylated precursor, followed by allylation, and culminating in the bromination of the allyl moieties. This strategy allows for the controlled introduction of the various functional groups.
Caption: Synthetic workflow for 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene).
Step 1: Synthesis of 1,1'-Sulfonylbis(3,5-dibromo-4-hydroxybenzene)
The initial step involves the electrophilic bromination of bis(4-hydroxyphenyl) sulfone. The hydroxyl groups are activating and ortho-, para-directing. To achieve tetrabromination at the positions ortho to the hydroxyl groups, a strong acid catalyst like sulfuric acid is employed.
Experimental Protocol:
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In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve bis(4-hydroxyphenyl) sulfone in a suitable solvent such as a mixture of trimethylbenzene.
-
Add concentrated sulfuric acid to the solution.
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Slowly add liquid bromine to the reaction mixture at a controlled temperature, typically between 145-165°C.
-
After the addition is complete, continue to heat the mixture under reflux for several hours to ensure complete bromination.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it into a large volume of cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water to remove any residual acid, and dry under vacuum.
Step 2: Synthesis of 1,1'-Sulfonylbis(3,5-dibromo-4-(allyloxy)benzene)
The second step is a Williamson ether synthesis, where the hydroxyl groups of the brominated precursor are converted to allyl ethers using an allyl halide in the presence of a base.[1]
Experimental Protocol:
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To a solution of 1,1'-sulfonylbis(3,5-dibromo-4-hydroxybenzene) in a suitable solvent like aqueous sodium hydroxide, add allyl bromide. The use of an alkali metal hydroxide or carbonate is crucial for the deprotonation of the phenolic hydroxyl groups.[1]
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Heat the mixture to reflux and maintain for several hours. The reaction temperature is typically controlled to ensure efficient etherification without significant side reactions.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent such as dichloromethane.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude diallyl ether.
Step 3: Synthesis of 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene)
The final step involves the addition of bromine across the double bonds of the allyl groups. This reaction is typically carried out in a chlorinated solvent.
Experimental Protocol:
-
Dissolve the 1,1'-sulfonylbis(3,5-dibromo-4-(allyloxy)benzene) intermediate in a chlorinated paraffin solvent.
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Cool the solution in an ice bath (0-5°C).
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Slowly add a solution of bromine in the same solvent to the reaction mixture. The temperature should be carefully controlled to prevent side reactions.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-35°C) for a few hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, add the reaction mixture to a lower aliphatic alcohol to precipitate the final product.
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Filter the solid, wash with the alcohol, and dry under vacuum to yield 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene).
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene). The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
Predicted ¹H NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.0 | s | 2H | Ar-H | The two protons on the aromatic rings are in a highly deshielded environment due to the electron-withdrawing sulfonyl group and the four bromine atoms. |
| ~4.0-4.5 | m | 2H | O-CH₂-CH(Br)- | The methylene protons adjacent to the ether oxygen are expected to be a complex multiplet due to coupling with the adjacent methine proton. |
| ~4.5-4.8 | m | 2H | -CH(Br)-CH₂Br | The methine proton is coupled to the two diastereotopic methylene protons of the CH₂Br group and the adjacent methylene protons, resulting in a complex multiplet. |
| ~3.8-4.2 | m | 4H | -CH₂Br | The terminal methylene protons are diastereotopic and will appear as a complex multiplet due to coupling with the adjacent methine proton. |
Predicted ¹³C NMR Spectrum:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-155 | Ar-C -O | The aromatic carbon attached to the ether oxygen is deshielded. |
| ~140-145 | Ar-C -SO₂ | The aromatic carbon attached to the sulfonyl group is significantly deshielded. |
| ~130-135 | Ar-C H | The protonated aromatic carbons. |
| ~115-120 | Ar-C -Br | The aromatic carbons attached to bromine atoms are shielded due to the "heavy atom effect".[2][3] |
| ~70-75 | C H₂-O | The methylene carbon of the propoxy chain attached to the oxygen. |
| ~50-55 | C H(Br) | The methine carbon bearing a bromine atom. |
| ~35-40 | C H₂Br | The terminal methylene carbon bearing a bromine atom. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Predicted Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1385 & ~1175 | Asymmetric & Symmetric S=O stretching | Sulfone (SO₂) |
| ~1250 | C-O-C stretching (asymmetric) | Aryl ether |
| ~1050 | C-O-C stretching (symmetric) | Aryl ether |
| ~3100-3000 | C-H stretching | Aromatic C-H |
| ~2950-2850 | C-H stretching | Aliphatic C-H |
| ~600-500 | C-Br stretching | Alkyl and Aryl Bromide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Due to the presence of eight bromine atoms, the isotopic pattern of the molecular ion will be highly characteristic. The fragmentation of polybrominated diphenyl ethers often involves the loss of bromine atoms.[4][5]
Predicted Mass Spectrum:
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Molecular Ion (M⁺): A complex isotopic cluster centered around m/z 965.6, corresponding to the molecular formula C₁₈H₁₄Br₈O₄S. The characteristic isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key identifier.
-
Major Fragments: Expect to see fragments corresponding to the loss of bromine atoms (e.g., [M-Br]⁺, [M-2Br]⁺), as well as cleavage of the dibromopropoxy side chains.
Safety Considerations
The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Bromine: Highly corrosive, toxic by inhalation, and a strong oxidizing agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[6][7][8][9]
-
Brominated Compounds: Many brominated organic compounds are persistent organic pollutants (POPs) and should be handled with care to avoid environmental release.
-
Solvents: Chlorinated and other organic solvents should be handled in a fume hood.
-
Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 1,1'-Sulfonylbis(3,5-dibromo-4-(2,3-dibromopropoxy)benzene). The proposed three-step synthesis offers a logical and feasible route to this complex molecule. The outlined characterization methods, along with the predicted spectral data, provide a solid basis for the structural verification and purity assessment of the final product. Researchers and professionals working with this or similar brominated flame retardants are encouraged to use this guide as a foundational resource, while always adhering to the highest standards of laboratory safety.
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